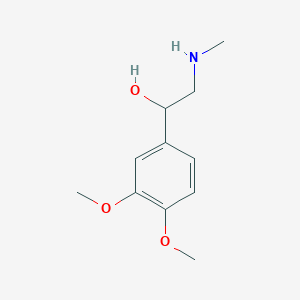
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Normacromerine, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₇NO₃. It features a phenethylamine core structure, which is characteristic of various psychoactive substances. The compound includes a 3,4-dimethoxyphenyl group attached to a methylaminoethanol moiety, contributing to its unique properties and potential biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods:
- From Veratraldehyde : This method involves the reaction of veratraldehyde with methylamine in the presence of reducing agents.
- One-Pot Reactions : Various synthetic pathways have been explored, including multi-component reactions that yield this compound alongside other derivatives.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that increasing concentrations of these compounds lead to a marked decrease in absorbance at 517 nm, indicating strong antioxidant activity .
Neuropharmacological Effects
This compound has been associated with psychoactive effects similar to those of mescaline and psilocin. Its structural similarity to phenethylamines suggests it may influence serotonin receptors, potentially affecting mood and cognition .
Comparative Analysis with Related Compounds
A comparative table highlights the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group | Known for empathogenic effects |
| 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol | Different methoxy positions | Exhibits different psychoactive properties |
| 3,4-Dimethoxyphenethylamine | Lacks hydroxyl group | More potent stimulant properties |
The uniqueness of this compound lies in its specific methoxy positioning and the presence of the ethanolamine group. These features may influence its biological activity differently compared to other compounds in this category.
Case Studies and Research Findings
Recent studies have investigated the structure-activity relationship (SAR) of phenethylamine derivatives. Findings suggest that modifications at specific positions on the aromatic ring can significantly alter biological activity. For instance:
- Alkoxy Substituents : Compounds with alkoxy groups at the 3 and 4 positions tend to exhibit enhanced lipophilicity and biological activity compared to their hydrophilic counterparts .
- Amino Group Variations : The presence of primary or secondary amino functional groups is generally tolerated; however, tertiary amines often lead to reduced activity due to steric hindrance .
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCQAULQIAOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961983 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-66-7, 41787-64-8 |
Source


|
| Record name | Normacromerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














